molecular formula C14H16IN2O6- B10757298 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion

4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion

Cat. No.: B10757298
M. Wt: 435.19 g/mol
InChI Key: LKGGMBQFWIIXJM-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves several steps. The synthetic route typically starts with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The pathways involved include the inhibition of enzyme activity and the modulation of protein-protein interactions .

Comparison with Similar Compounds

4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is unique due to its specific combination of functional groups. Similar compounds include:

    4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion: Lacks the iodine atom.

    4-Hydroxy-5-iodo-3-nitrophenylacetyl-beta-aminocaproic acid anion: Has a different position for the amino group.

    4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: The neutral form of the compound.

These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.

Properties

Molecular Formula

C14H16IN2O6-

Molecular Weight

435.19 g/mol

IUPAC Name

6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoate

InChI

InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20)/p-1

InChI Key

LKGGMBQFWIIXJM-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)[O-]

Origin of Product

United States

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